3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-2-benzofuran-1(3H)-one
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Overview
Description
3-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-1(3H)-ISOBENZOFURANONE is a complex organic compound that integrates multiple functional groups, including benzothiazole, pyrazole, and isobenzofuranone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-1(3H)-ISOBENZOFURANONE typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by further functionalization to introduce the pyrazole and isobenzofuranone moieties .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that utilize high-yield reactions and cost-effective reagents. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-1(3H)-ISOBENZOFURANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various substituents on the aromatic rings .
Scientific Research Applications
3-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-1(3H)-ISOBENZOFURANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes and disruption of cell wall synthesis. In cancer research, it is believed to interfere with cell proliferation pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL QUINAZOLIN-4(3H)-ONE: Known for its antibacterial properties.
2-AMINO-1,3-BENZOTHIAZOLE: Used as a precursor in the synthesis of various biologically active compounds.
5-(BENZO[D][1,3]DIOXOL-5-YL)-1,3-BENZOTHIAZOL-2(3H)-ONE: Explored for its antitumor activity.
Uniqueness
3-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-1(3H)-ISOBENZOFURANONE is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of benzothiazole, pyrazole, and isobenzofuranone moieties makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C19H13N3O3S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13N3O3S/c1-10-15(16-11-6-2-3-7-12(11)18(24)25-16)17(23)22(21-10)19-20-13-8-4-5-9-14(13)26-19/h2-9,16,21H,1H3 |
InChI Key |
MHXVLBSHKJZZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C4C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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